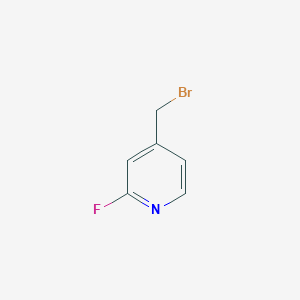

4-(Bromomethyl)-2-fluoropyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-2-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c7-4-5-1-2-9-6(8)3-5/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTCEZINLKFYJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CBr)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromomethyl 2 Fluoropyridine

Direct Methyl Bromination of 2-Fluoro-4-methylpyridine (B58000) Precursors

The most direct approach to 4-(bromomethyl)-2-fluoropyridine involves the selective bromination of the methyl group of 2-fluoro-4-methylpyridine. This transformation is typically accomplished through radical substitution reactions.

Radical Bromination Protocols

Radical bromination of the benzylic-like methyl group of 2-fluoro-4-methylpyridine is commonly achieved using N-bromosuccinimide (NBS) as the bromine source. mychemblog.comchadsprep.com The reaction is initiated by the generation of radicals, which can be accomplished through the use of chemical initiators or photochemical methods.

Common chemical initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). mychemblog.comresearchgate.net These initiators decompose upon heating to generate radicals, which then propagate a chain reaction leading to the selective bromination of the methyl group. The general mechanism involves the homolytic cleavage of the initiator, followed by abstraction of a hydrogen atom from the methyl group of 2-fluoro-4-methylpyridine to form a resonance-stabilized pyridyl-methyl radical. This radical then reacts with NBS to yield the desired this compound and a succinimidyl radical, which continues the chain.

A specific protocol outlined in a patent involves the reaction of 2-fluoro-4-methylpyridine with N-bromosuccinimide and benzoyl peroxide in dry carbon tetrachloride at 80°C for 20 hours. google.com After workup and purification by column chromatography, this compound was obtained as a pale yellow oil. google.com

Optimization of Reaction Conditions and Selectivity

The efficiency and selectivity of the radical bromination of 2-fluoro-4-methylpyridine are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, the nature and amount of the initiator, the reaction temperature, and the method of initiation.

The choice of solvent is critical. While carbon tetrachloride has been traditionally used, its toxicity and environmental concerns have led to the exploration of alternatives. organic-chemistry.org Solvents such as 1,2-dichlorobenzene (B45396) and acetonitrile (B52724) have been shown to be effective for benzylic brominations. researchgate.netorganic-chemistry.org The use of a non-polar solvent is generally preferred to minimize ionic side reactions.

The selectivity for mono-bromination over di- or tri-bromination can be challenging to control. One strategy to enhance mono-selectivity is the slow, continuous addition of NBS to the reaction mixture, which maintains a low concentration of the brominating agent. scientificupdate.com The use of photochemical initiation, often with a simple household compact fluorescent lamp (CFL), can offer milder reaction conditions and improved control compared to thermal initiation. researchgate.net

| Parameter | Condition | Effect on Reaction |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a source of bromine radicals. |

| Initiator | AIBN, Benzoyl Peroxide | Initiates the radical chain reaction upon heating. |

| Solvent | Carbon tetrachloride, 1,2-Dichlorobenzene, Acetonitrile | Influences reaction rate and selectivity; non-polar solvents are generally preferred. |

| Temperature | Reflux conditions (e.g., 80°C in CCl4) | Provides energy for initiator decomposition and reaction progression. |

| Selectivity Control | Slow addition of NBS | Minimizes over-bromination by keeping the concentration of the brominating agent low. |

Functional Group Interconversions Leading to this compound

An alternative to direct bromination is the synthesis of this compound through the transformation of other functional groups on the pyridine (B92270) ring. This multi-step approach can offer advantages in terms of selectivity and the availability of starting materials.

Conversion from Hydroxypyridine Precursors via Halogen Exchange

This strategy involves the initial synthesis of (2-fluoro-4-pyridyl)methanol, which is then converted to the target bromomethyl compound. The synthesis of the alcohol precursor can be achieved from 2-fluoro-4-methylpyridine.

Once (2-fluoro-4-pyridyl)methanol is obtained, the hydroxyl group can be converted to a bromide. Standard methods for this transformation include treatment with phosphorus tribromide (PBr₃) or the Appel reaction. alfa-chemistry.comorganic-chemistry.org The Appel reaction utilizes a combination of triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide to effect the conversion under mild conditions. alfa-chemistry.comorganic-chemistry.org This approach is advantageous as it often proceeds with high yield and under neutral conditions, making it suitable for sensitive substrates.

A related interconversion starts from a different precursor, 2-amino-4-picoline. A patented process describes the bromination and subsequent fluorination via a modified Balz-Schiemann reaction to produce 5-bromo-2-fluoro-4-picoline. organic-chemistry.org While not directly yielding the target molecule, this demonstrates a functional group interconversion pathway to a closely related bromo-fluoro-picoline derivative.

Strategic Derivatization of Pyridine N-Oxides

Pyridine N-oxides are versatile intermediates in pyridine chemistry, as the N-oxide group activates the ring for certain transformations and can be readily removed. abertay.ac.ukacs.org The synthesis of 2-fluoro-4-methylpyridine-N-oxide can be accomplished by oxidizing 2-fluoro-4-methylpyridine with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA). google.com

The N-oxide can then direct functionalization at the 4-methyl position. While direct bromination of the methyl group of the N-oxide is a plausible route, literature also describes the reaction of methylpyridine N-oxides with reagents like tosyl chloride or phosphoryl chloride, which can lead to the formation of chloromethyl derivatives. abertay.ac.uk A subsequent halogen exchange reaction could then potentially yield the desired bromomethyl compound. The addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride (B1165640) is another method to introduce substituents at the 2-position, highlighting the diverse reactivity of these intermediates. organic-chemistry.org

Advanced and Emerging Synthetic Approaches for 4-Substituted-2-fluoropyridines

Recent advancements in synthetic methodology offer more efficient, safer, and scalable routes for the synthesis of compounds like this compound. A significant development is the use of continuous flow chemistry for photochemical brominations. digitellinc.comrsc.org

Flow chemistry offers several advantages over traditional batch processing, including precise control over reaction parameters such as temperature, pressure, and reaction time. For photochemical reactions, flow reactors with transparent tubing, such as those made from fluorinated ethylene (B1197577) polymer (FEP), allow for efficient and uniform irradiation of the reaction mixture. researchgate.net This leads to improved reaction yields, higher selectivity, and enhanced safety, particularly when dealing with radical reactions that can be exothermic and difficult to control on a large scale in batch.

Regioselective C-H Functionalization

The direct functionalization of a C-H bond on the pyridine ring represents a highly desirable and efficient strategy for the synthesis of substituted pyridines, circumventing the need for pre-functionalized starting materials. In the context of 2-fluoropyridine (B1216828), the electronic properties of the fluorine atom and the nitrogen heteroatom exert a significant influence on the reactivity and regioselectivity of C-H activation.

Research into the direct, regioselective introduction of a bromomethyl group at the C4 position of 2-fluoropyridine via a C-H functionalization pathway is an area of ongoing investigation. While general methods for the C4-alkylation of pyridines have been developed, their specific application to the synthesis of this compound is not yet widely documented in peer-reviewed literature.

One promising general approach involves the use of a blocking group to direct a Minisci-type reaction to the C4 position. This strategy has been successfully employed for the C4-alkylation of various pyridine substrates. The process typically involves the initial formation of a pyridinium (B92312) salt, which deactivates the C2 and C6 positions, thereby directing the incoming radical species to the C4 position. Subsequent removal of the blocking group reveals the C4-functionalized pyridine. While this methodology has shown great potential for C4-alkylation with various alkyl groups, its adaptation for the direct introduction of a bromomethyl group onto a 2-fluoropyridine core remains a specific challenge that requires further research and development.

The inherent challenge lies in identifying a suitable bromomethyl radical source that is compatible with the reaction conditions and the electronic nature of the 2-fluoropyridine ring. Furthermore, achieving high regioselectivity in the presence of the directing fluorine atom at the C2 position is a critical aspect that needs to be addressed.

| Strategy | Description | Potential for this compound |

| Blocking Group-Directed Minisci Reaction | Employs a removable blocking group to direct radical functionalization to the C4 position of the pyridine ring. | A conceptually viable but underexplored route for the direct C4-bromomethylation of 2-fluoropyridine. |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer a powerful tool for the rapid construction of complex molecules. The development of an MCR that directly yields this compound would be a significant advancement, providing a highly convergent and efficient synthesis.

Currently, the scientific literature does not describe a specific multicomponent reaction that has been designed for the express purpose of synthesizing this compound. The design of such a reaction would require the careful selection of starting materials that could assemble in a predictable manner to form the desired 2-fluoro-4-bromomethylpyridine core.

Hypothetically, a convergent synthesis could be envisioned that utilizes a fluorine-containing building block, a component to deliver the C4-bromomethyl unit, and the remaining atoms to complete the pyridine ring. However, controlling the regiochemistry of such a complex transformation to exclusively afford the desired isomer would be a formidable synthetic challenge. The development of novel MCRs is an active area of research, and it is plausible that future innovations in this field could lead to a viable pathway for the synthesis of this and other similarly functionalized heterocyclic compounds.

| Reaction Type | General Principle | Applicability to this compound |

| Novel MCR | The convergent assembly of three or more simple starting materials in a one-pot reaction. | No specific MCR has been reported for the synthesis of this compound to date. This remains a prospective area for synthetic methodology development. |

Reactivity and Mechanistic Aspects of 4 Bromomethyl 2 Fluoropyridine

Nucleophilic Substitution Reactions Involving the Bromomethyl Group

The bromomethyl group in 4-(bromomethyl)-2-fluoropyridine is a primary site for nucleophilic substitution reactions. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org The SN2 mechanism is a one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. libretexts.org This concerted mechanism results in an inversion of stereochemistry if the carbon were chiral. The rate of these reactions is dependent on the concentrations of both the substrate and the nucleophile. libretexts.org

The reactivity of the bromomethyl group is significantly influenced by the fluorine atom at the 2-position. Fluorine's high electronegativity withdraws electron density from the pyridine (B92270) ring, which in turn makes the methylene (B1212753) carbon of the bromomethyl group more electron-deficient and, therefore, a better electrophile for nucleophilic attack. This activating effect is a key feature of the chemistry of this compound.

Nitrogen-containing nucleophiles readily react with this compound to form new carbon-nitrogen bonds. These reactions are fundamental in the synthesis of a wide array of nitrogen-containing heterocyclic compounds.

Amination reactions involve the displacement of the bromide ion by an amine. This process is a versatile method for introducing amino functionalities. For instance, the reaction with various primary and secondary amines can be used to synthesize a range of 4-(aminomethyl)-2-fluoropyridine derivatives. acs.orgresearchgate.net

The general reaction can be represented as:

R2NH + Br-CH2-C5H3N-F → [R2NH-CH2-C5H3N-F]+Br-

Where R can be hydrogen or an alkyl/aryl group. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the SN2 transition state. The use of a base is often necessary to neutralize the hydrogen bromide formed during the reaction with primary or secondary amines.

A study on the amination of 2-fluoropyridine (B1216828) derivatives highlighted the high reactivity of the 2-fluoro position towards nucleophilic substitution. acs.org While this pertains to the fluorine on the ring, the principles of activating the pyridine ring for nucleophilic attack are relevant. In the case of this compound, the primary site of attack is the less sterically hindered and highly activated bromomethyl group.

The introduction of an azide (B81097) group is a crucial step in the synthesis of precursors for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. nih.gov The reaction of this compound with sodium azide (NaN3) yields 4-(azidomethyl)-2-fluoropyridine.

This azide derivative is a key intermediate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry, to form 1,2,3-triazoles. nih.govderpharmachemica.comraco.cat These triazole-containing compounds have diverse applications in medicinal chemistry and materials science. raco.cat

The synthesis of a novel angiotensin II type-1 receptor (AT1R) tracer, [18F]fluoropyridine–candesartan, exemplifies this application. nih.gov In this synthesis, an azido-candesartan derivative is reacted with a fluoropyridine-containing alkyne via a CuAAC reaction. nih.gov Although this example involves an azide on a different molecule, the principle of forming a stable triazole ring from an azide precursor is the same.

The reaction conditions for azidation typically involve dissolving this compound in a polar aprotic solvent like DMF and reacting it with sodium azide, often with gentle heating to increase the reaction rate.

Sulfur-based nucleophiles, such as thiols (R-SH) and their corresponding thiolates (R-S-), are excellent nucleophiles for SN2 reactions due to the high polarizability of sulfur. They react readily with this compound to form thioethers.

The general reaction is:

R-SH + Br-CH2-C5H3N-F + Base → R-S-CH2-C5H3N-F + H-Base+Br-

The use of a base is required to deprotonate the thiol to the more nucleophilic thiolate. Common bases include sodium hydroxide (B78521) or potassium carbonate. These reactions are valuable for introducing sulfur-containing moieties into pyridine scaffolds, which is relevant in the synthesis of various biologically active compounds.

For example, the synthesis of 6-(5-(1Н-tetrazole-1-ylmethyl)-4-R-1,2,4-triazole-3-ylthio)pyridin-3-amines involves the reaction of a triazole-thiol with a chloropyridine, demonstrating the utility of sulfur nucleophiles in building complex heterocyclic systems. zsmu.edu.ua

Oxygen-based nucleophiles, such as alkoxides (R-O-) and hydroxides (OH-), can also displace the bromide in this compound to form ethers and alcohols, respectively.

The general alkoxylation reaction is:

R-O- + Br-CH2-C5H3N-F → R-O-CH2-C5H3N-F + Br-

These reactions are typically performed under basic conditions to generate the alkoxide from the corresponding alcohol. The reactivity of oxygen nucleophiles is generally lower than that of sulfur or nitrogen nucleophiles in SN2 reactions. However, these reactions are still synthetically useful for introducing ether linkages. For instance, patent literature describes the alkoxylation of similar substrates in the synthesis of fungicidal compounds. google.com

The nitrogen atom of the pyridine ring in this compound is itself nucleophilic and can react with electrophiles. However, in the context of its own reactivity, the bromomethyl group can act as an internal electrophile or react with another pyridine molecule. More commonly, this compound can act as an alkylating agent for other pyridine derivatives, leading to the formation of quaternary pyridinium (B92312) salts. srce.hrgoogle.comgoogle.com

The general reaction with a generic pyridine is:

C5H5N + Br-CH2-C5H3N-F → [C5H5N-CH2-C5H3N-F]+Br-

The formation of quaternary pyridinium salts significantly alters the electronic properties of the pyridine ring, making it more susceptible to further chemical transformations. google.comgoogle.com These salts have applications as ionic liquids, phase-transfer catalysts, and as intermediates in the synthesis of more complex molecules. srce.hr The reaction is typically carried out by heating the pyridine nucleophile with this compound in a suitable solvent like acetone (B3395972) or acetonitrile (B52724). srce.hr

Interactive Data Tables

Table 1: SN2 Reactivity of this compound with Various Nucleophiles

| Nucleophile Type | Example Nucleophile | Product Functional Group | Typical Reaction Conditions |

| Nitrogen-based | Ammonia (NH3) | Primary Amine | Polar aprotic solvent (e.g., DMF), often with base |

| Nitrogen-based | Sodium Azide (NaN3) | Azide | Polar aprotic solvent (e.g., DMF), mild heating |

| Sulfur-based | Ethanethiol (C2H5SH) | Thioether | Polar solvent, with base (e.g., K2CO3) |

| Oxygen-based | Sodium Methoxide (NaOCH3) | Ether | Anhydrous alcohol or polar aprotic solvent |

| Pyridine | Pyridine (C5H5N) | Quaternary Pyridinium Salt | Heating in a solvent like acetone or acetonitrile |

S<sub>N</sub>2 Reactivity with Nitrogen-based Nucleophiles

Transformations of the Fluorine Atom via Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry, enabling the introduction of a wide array of functional groups. For 2-halopyridines, this reaction is particularly facile due to the electron-withdrawing nature of the ring nitrogen, which stabilizes the negatively charged intermediate. thieme-connect.comresearchgate.net The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex. numberanalytics.com

The rate of SNAr reactions is highly sensitive to the electronic properties of substituents on the aromatic ring. numberanalytics.com Electron-withdrawing groups (EWGs) enhance the reaction rate by stabilizing the anionic Meisenheimer complex, particularly when located at positions ortho or para to the leaving group. numberanalytics.commasterorganicchemistry.com

In this compound, the fluorine atom is at the 2-position (ortho to the ring nitrogen) and the bromomethyl group is at the 4-position (para to the fluorine). The ring nitrogen itself acts as a powerful EWG, lowering the electron density at the 2- and 4-positions and making the ring susceptible to nucleophilic attack. chemicalbook.com The 4-(bromomethyl) group further activates the ring towards SNAr at the 2-position. The bromine atom imparts a significant inductive electron-withdrawing effect (-I) to the methyl group, which in turn withdraws electron density from the pyridine ring. This effect further delocalizes and stabilizes the negative charge of the Meisenheimer intermediate formed during nucleophilic attack at the C-2 position. The combined electron-withdrawing influence of the ring nitrogen and the 4-bromomethyl substituent makes the C-2 position highly electrophilic and primed for substitution. Studies on related systems show that strong EWGs like trifluoromethyl (-CF₃) groups significantly accelerate SNAr reactions on pyridine rings. thieme-connect.com

The nature of the halogen leaving group is a critical factor in determining the rate of SNAr reactions. For heteroaromatic substitutions, the typical reactivity order is F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is the nucleophilic attack, which is accelerated by the high electronegativity of fluorine that polarizes the C-F bond and makes the carbon atom more electrophilic. The carbon-halogen bond is broken in the second, faster step, so the bond strength is less important than the activation provided by the leaving group. nih.gov

Kinetic studies have demonstrated this effect quantitatively. For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol (B145695) is 320 times faster than the corresponding reaction of 2-chloropyridine. nih.gov This higher reactivity allows SNAr reactions on 2-fluoropyridines to proceed under milder conditions, which is advantageous when working with complex molecules containing sensitive functional groups. nih.gov

Table 1: Relative Rates of SNAr for 4-Substituted 2-Fluoropyridines with Sodium Ethoxide. thieme-connect.com

| Substituent (R) at 4-Position | Relative Rate (krel)a | Electronic Effect of Substituent |

|---|---|---|

| -H (unsubstituted) | 1 | Neutral |

| -F | 40 | Electron-withdrawing |

| -Cl | 70 | Electron-withdrawing |

a Rates are relative to unsubstituted 2-fluoropyridine.

The data in Table 1 clearly shows that electron-withdrawing halogens at the 4-position significantly increase the rate of nucleophilic substitution at the 2-position. Given that the bromomethyl group is also electron-withdrawing, it is expected to similarly enhance the SNAr reactivity of the fluorine atom in this compound.

Other Significant Chemical Transformations

Beyond substitution at the fluorine position, this compound can undergo a variety of other chemical reactions, primarily involving the highly reactive bromomethyl group.

The bromomethyl group is susceptible to oxidation. It can be converted to the corresponding aldehyde, 2-fluoro-4-formylpyridine, or further to the carboxylic acid, 2-fluoropyridine-4-carboxylic acid. Various oxidizing agents can be employed for such transformations, including manganese dioxide (MnO₂), potassium permanganate (B83412) (KMnO₄), or reagents like N-bromosuccinimide in the presence of a suitable catalyst system. acs.orggoogle.com

Additionally, the pyridine nitrogen atom can be oxidized to form this compound N-oxide. This transformation is typically achieved using peroxy acids, such as m-chloroperbenzoic acid (m-CPBA), or hydrogen peroxide. chemicalbook.com The resulting N-oxide exhibits altered reactivity compared to the parent pyridine.

The primary site for reduction in this compound is the carbon-bromine bond of the methyl group. This C-Br bond can be cleaved to afford 2-fluoro-4-methylpyridine (B58000). This can be achieved through various methods, including catalytic hydrogenation or electrochemical reduction. Electrochemical studies on similar 4-(bromomethyl) systems have shown that reduction leads to the cleavage of the C-Br bond, forming a radical anion intermediate which can then be protonated to form the methyl derivative or can dimerize. researchgate.net

More vigorous reduction conditions, such as hydrogenation with a nickel catalyst at high temperature and pressure, can reduce the pyridine ring itself to a piperidine (B6355638) ring. chemicalbook.com

While the most reactive sites on this compound are the C-F and C-Br bonds, modern synthetic methods offer potential pathways for functionalizing the C-H bonds at the C-3, C-5, and C-6 positions of the pyridine ring. Classical cross-coupling reactions like Suzuki or Sonogashira typically require a halide (Br, I) or triflate leaving group at the position of coupling, which is absent in the parent molecule.

However, direct C-H activation provides a route to forge new carbon-carbon or carbon-heteroatom bonds. nih.govrsc.org For instance, iridium-catalyzed C-H borylation of pyridines is known to occur preferentially at the 3- and 4-positions, offering a complementary strategy to the SNAr reactions at the 2-position. acs.org This would introduce a boronate ester onto the ring, which is a versatile handle for subsequent cross-coupling reactions. Another approach involves directed metalation, where the pyridine nitrogen, potentially activated by a Lewis acid, can direct a metalating agent like a magnesium or zinc amide to an adjacent C-H bond (C-2 or C-6), which can then be used in cross-coupling reactions. d-nb.info While not specifically documented for this compound, these C-H functionalization strategies represent plausible methods for elaborating the pyridine core at positions other than C-2.

Advanced Applications in Organic Synthesis and Chemical Biology

4-(Bromomethyl)-2-fluoropyridine as a Versatile Building Block in Complex Molecule Synthesis

The inherent reactivity of this compound makes it an ideal starting material for the synthesis of a diverse range of complex molecular architectures. The presence of the bromomethyl group allows for straightforward nucleophilic substitution reactions, while the 2-fluoropyridine (B1216828) moiety can undergo nucleophilic aromatic substitution (SNAr) reactions, offering multiple avenues for molecular elaboration. nih.govacs.org

Construction of Pharmacologically Relevant Heterocycles

The pyridine (B92270) scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs. nih.govijpsonline.com this compound serves as a key precursor for the synthesis of various pharmacologically active heterocyclic compounds. For instance, it has been utilized in the synthesis of novel pyridyl ethers that are being investigated as potential ligands for imaging α4β2 nicotinic acetylcholine (B1216132) receptors (α4β2-nAChRs) in the brain using Positron Emission Tomography (PET). nih.gov In one synthetic approach, this compound is reacted with a dihydroxypyridine in the presence of a base to form a key ether linkage, which is a core component of the final bioactive molecule. nih.gov

Another significant application is in the synthesis of chromone (B188151) derivatives. Current time information in Bangalore, IN. Chromones are a class of compounds known for their broad spectrum of biological activities. In a patented synthesis, this compound is reacted with a dihydroxy acetophenone (B1666503) derivative to construct a key intermediate, highlighting the utility of this building block in accessing complex heterocyclic systems. Current time information in Bangalore, IN. The reaction typically proceeds by nucleophilic substitution of the bromide by a phenoxide ion. Current time information in Bangalore, IN.

The versatility of this compound is further demonstrated in its use for creating libraries of compounds for drug discovery. The ability to introduce diverse functionalities through both the bromomethyl and fluoro groups allows for the rapid generation of analogues with varying physicochemical properties, which is crucial for optimizing drug-target interactions.

Scaffold for Supramolecular Chemistry and Materials Science

While specific examples detailing the use of this compound in supramolecular chemistry and materials science are not extensively documented in the provided search results, its structural characteristics strongly suggest its potential in these areas. The pyridine nitrogen atom can act as a hydrogen bond acceptor or a coordination site for metal ions, which are fundamental interactions in the construction of supramolecular assemblies.

The reactive bromomethyl group can be used to anchor the fluoropyridine unit to larger molecular or polymeric scaffolds, leading to the creation of functional materials. For instance, its derivatives could potentially be used in the synthesis of polymers with specific optical or electronic properties, where the fluoropyridine moiety would influence the material's characteristics. The general importance of pyridine derivatives in functional materials is well-established, and the unique combination of reactive sites in this compound makes it a promising candidate for the development of novel materials. nih.gov

Applications in Radiochemistry and Isotope Labeling

The field of nuclear medicine, particularly PET imaging, relies on the development of radiolabeled molecules that can selectively target specific biological entities. This compound has shown significant promise as a precursor for the synthesis of such imaging agents.

Precursor for Positron Emission Tomography (PET) Imaging Agents

The presence of a fluorine atom in this compound makes it an attractive precursor for the introduction of the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]). The development of ¹⁸F-labeled PET tracers is a major focus of radiopharmaceutical chemistry due to the favorable decay properties of ¹⁸F.

Although direct nucleophilic substitution of the stable ¹⁹F atom with [¹⁸F]fluoride is challenging, the molecule can be modified to incorporate a leaving group that is readily displaced by [¹⁸F]fluoride. More commonly, the non-radioactive this compound is used to synthesize the scaffold of a PET tracer, and the radioisotope is introduced at a different position on the molecule. For instance, it is a key building block in the synthesis of novel ¹¹C-labeled pyridyl ethers for imaging nicotinic acetylcholine receptors. nih.gov In this context, the 2-fluoropyridine moiety is incorporated into the final ligand structure, and the radiolabel is introduced in a separate step.

Utilization in Ligand Design and Catalysis

The pyridine ring is a ubiquitous ligand in coordination chemistry and catalysis due to the ability of its nitrogen atom to coordinate to a wide range of metal centers. scispace.com The functional groups on this compound provide handles to incorporate this valuable coordinating unit into more complex ligand frameworks.

Exploration of Biological Activities and Structure Activity Relationships of 4 Bromomethyl 2 Fluoropyridine Derivatives

Medicinal Chemistry Investigations

The unique electronic and structural features of 4-(bromomethyl)-2-fluoropyridine make it a valuable starting point for medicinal chemistry campaigns aimed at discovering new therapeutic agents.

Design and Synthesis of Derivatives with Targeted Biological Functions

The design of derivatives often involves using this compound as an electrophilic building block to introduce the 2-fluoropyridin-4-ylmethyl moiety into a larger molecule. This is typically achieved through nucleophilic substitution, where the bromine atom is displaced by amines, alcohols, or thiols.

For instance, in the synthesis of novel chromone (B188151) derivatives, this compound is reacted with a substituted dihydroxy acetophenone (B1666503) in the presence of a base like potassium carbonate. google.com Similarly, it has been used in the preparation of fluoroindole derivatives intended as muscarinic M1 receptor positive allosteric modulators. google.com A general and powerful strategy for creating libraries of complex molecules involves the late-stage functionalization of pyridines. This can be accomplished through a tandem C–H fluorination followed by nucleophilic aromatic substitution (SNAr). acs.org This approach allows for the efficient synthesis of various 2-substituted pyridine (B92270) derivatives from a common precursor, highlighting the utility of the 2-fluoropyridine (B1216828) scaffold in discovery chemistry. acs.org

An example of its application is in the synthesis of novel pyridyl nitrofuranyl isoxazolines. In this case, the closely related isomer 5-(bromomethyl)-2-fluoropyridine (B10200) was reacted with a free amine in the presence of potassium carbonate to yield the final product, which was then evaluated for antimicrobial activity. doi.org This demonstrates how the bromomethyl fluoropyridine core can be integrated into more complex heterocyclic systems to explore new biological activities. doi.org

Research into Enzyme Inhibitory Potentials

The fluoropyridine scaffold is a key component in a variety of potent and selective enzyme inhibitors. The fluorine atom can enhance binding affinity and improve metabolic stability.

Factor VIIa/TF Complex Inhibitors: A series of fluoropyridine-based inhibitors targeting the activated Factor VII/tissue factor (FVIIa/TF) complex, which is crucial in blood clot formation, have been developed. nih.govnih.gov An X-ray crystal structure of an early inhibitor bound to the enzyme complex guided the design of more potent analogues. nih.gov It was discovered that incorporating amide substitutions at the 5-position of a hydroxybenzoic acid side chain could enhance binding affinity through interactions with the S1'/S2' pocket of the enzyme. nih.gov

HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Researchers have synthesized novel NNRTIs featuring a 2,6-di(arylamino)-3-fluoropyridine core. These compounds were designed based on similar diarylpyrimidine structures. The inclusion of the fluorine atom was shown to significantly increase the in vitro anti-HIV activity against both wild-type and drug-resistant viral strains. nih.gov

Factor Xa (FXa) Inhibitors: While not directly using a this compound starting material, research into FXa inhibitors has identified piperazinylimidazo[1,2-a]pyridine as a potent S4 binding element. doi.org Structure-activity relationship (SAR) studies revealed that the configuration of the imidazo[1,2-a]pyridine (B132010) ring and the position of its basic nitrogen atom are critical for inhibitory activity. doi.org This highlights the importance of the substituted pyridine motif in designing selective enzyme inhibitors.

Table 1: Examples of Enzyme Inhibition by Fluoropyridine Derivatives

| Inhibitor Class | Target Enzyme | Key Findings | Citations |

|---|---|---|---|

| Fluoropyridine-based amides | Factor VIIa/Tissue Factor (FVIIa/TF) | Amide substitutions enhance binding affinity by interacting with the S1'/S2' pocket. | nih.gov |

| 2,6-Di(arylamino)-3-fluoropyridines | HIV Reverse Transcriptase | The fluorine atom increases potency against wild-type and resistant HIV strains. | nih.gov |

Exploration as Receptor Ligands

Derivatives of fluoropyridines have been explored as high-affinity ligands for various biological receptors, particularly in the central nervous system.

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Ligands: A series of novel 3-pyridyl ether compounds have been synthesized and evaluated for their binding affinity to nAChRs. nih.gov Many of these derivatives, synthesized from precursors like 6-Chloro-5-((2-fluoropyridin-4-yl)methoxy)pyridin-3-yl acetate, displayed high affinity and selectivity for the α4β2-nAChR subtype, which is the most abundant nAChR subtype in the brain. nih.gov Three of these ligands were successfully radiolabeled with carbon-11 (B1219553) for potential use as PET radiotracers to image these receptors in the living brain. nih.gov

CXCR1/2 Receptor Antagonists: In the search for inflammation inhibitors, a potent, noncompetitive antagonist of the CXCR1/2 receptors was discovered, bearing a boronic acid group. semanticscholar.org The synthesis involved intermediates such as 6-chloronicotinoyl chloride, which was used to create various pyridine derivatives. The research highlights how modifications to the pyridine ring system can lead to potent receptor antagonists. semanticscholar.org

Anticancer Activity Research of Substituted Pyridine Systems

The substituted pyridine framework is a cornerstone in the development of novel anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation and angiogenesis.

VEGFR-2 Inhibition: A series of pyridine-ureas were synthesized and evaluated as potential anticancer agents. The most promising compounds, 8b and 8e , demonstrated broad anti-proliferative activity against a panel of 58 cancer cell lines and were found to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) with IC50 values in the low micromolar range. nih.gov

Induction of Apoptosis: Researchers have developed new substituted pyridine derivatives that act as potent anti-liver cancer agents. nih.gov Compound 7 (a 2-(pyridin-2-yloxy)acetohydrazide derivative) was found to be highly cytotoxic against the HepG2 liver cancer cell line, with an IC50 value of 7.26 µM, comparable to the standard drug 5-Fluorouracil. nih.gov This compound was shown to induce apoptosis by upregulating P53 and inhibiting anti-apoptotic genes through the inhibition of PIM-1 kinase. nih.gov In another study, a hybrid of 1,3,4-oxadiazole (B1194373) and pyridine, compound 12 , showed a potent IC50 value of 0.5 µM against the MCF-7 breast cancer cell line and induced significant apoptosis. acs.org

Multi-Targeted Activity: Some pyridine derivatives exhibit multifunctional properties. Compound 3d , a pyridine-3-carbonitrile (B1148548) derivative, not only showed potent anti-proliferative activity against MCF-7 (IC50 = 4.55 µM) and MDA-MB 231 (IC50 = 9.87 µM) breast cancer cells but also demonstrated vasodilation properties. rsc.org It was found to stimulate apoptosis and cause cell cycle arrest at the S phase in MCF-7 cells. rsc.org

Table 2: Anticancer Activity of Selected Pyridine Derivatives

| Compound | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Citations |

|---|---|---|---|---|

| Pyridine-urea 8e | VEGFR-2 Inhibition | Full NCI 58-cell line panel | 3.93 | nih.gov |

| Pyridine-urea 8n | Not specified | MCF-7 (Breast) | 0.80 (72h) | nih.gov |

| Compound 7 | PIM-1 Inhibition, Apoptosis | HepG2 (Liver) | 7.26 | nih.gov |

| Compound 3d | Apoptosis, Cell Cycle Arrest | MCF-7 (Breast) | 4.55 | rsc.org |

| Compound 3d | Apoptosis, Cell Cycle Arrest | MDA-MB 231 (Breast) | 9.87 | rsc.org |

| Compound 12 | PIM-1 Inhibition, Apoptosis | MCF-7 (Breast) | 0.5 | acs.org |

| Compound 12 | Not specified | HepG2 (Liver) | 6.6 | acs.org |

Preliminary Studies on Antimicrobial and Anti-inflammatory Potentials

The pyridine scaffold is also a promising template for the development of new antimicrobial and anti-inflammatory agents. nih.govmdpi.com

Antimicrobial Activity: The direct incorporation of a fluoropyridine moiety has been explored in the synthesis of novel antibacterial agents. A series of pyridyl nitrofuranyl isoxazolines were synthesized, including a derivative (8d ) made from 5-(bromomethyl)-2-fluoropyridine. doi.org This compound and its analogues were designed to leverage the known antimicrobial properties of the nitrofuranyl group, with the substituted pyridine moiety intended to modulate activity and physicochemical properties. doi.org Other research has shown that various pyridine derivatives, including those linked to thiazolotriazoles and other heterocycles, exhibit significant antibacterial and antifungal activity. mdpi.comnih.govnih.gov For instance, some thiazolotriazole compounds showed good activity against Bacillus subtilis and Escherichia coli. mdpi.comnih.gov

Anti-inflammatory Activity: Certain thiazolotriazole derivatives containing a dichlorofluorophenyl group have demonstrated excellent anti-inflammatory and analgesic activities in preclinical models. nih.gov This suggests that combining the pyridine core with other pharmacologically active heterocycles can lead to compounds with potent anti-inflammatory effects. nih.govresearchgate.net

Agrochemical Research and Development

Pyridine-based compounds play a vital role in modern agriculture as fungicides, insecticides, and herbicides. researchgate.netnih.govresearchgate.net The discovery of new agrochemicals often relies on finding novel lead structures, and fluorinated pyridines are of significant interest in this field. nih.gov

The "Intermediate Derivatization Method" is a strategy used to efficiently discover new agrochemicals, where known intermediates are used to generate libraries of novel compounds. researchgate.netnih.gov this compound is an ideal candidate for such a strategy. Its structural relative, trifluoromethylpyridine, is a key structural motif in several commercial agrochemicals. jst.go.jp For example, 4-trifluoromethyl-substituted pyridine moieties are found in the insecticide flonicamid (B1672840) and the herbicide pyroxsulam. jst.go.jp This precedent underscores the potential of the 4-substituted-2-fluoropyridine scaffold in the development of new and effective crop protection agents. The synthesis of these agrochemicals often involves the construction of the trifluoromethylpyridine ring or the direct introduction of the trifluoromethyl group, with 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) being a high-demand intermediate. jst.go.jp The exploration of derivatives from this compound could lead to the discovery of new active ingredients for agriculture. researchgate.net

Synthesis of Novel Agrochemical Candidates

The chemical reactivity of this compound makes it a key intermediate in the synthesis of more complex molecules with potential agrochemical applications. The bromomethyl group is a good leaving group, readily participating in nucleophilic substitution reactions. This allows for the attachment of various other molecular fragments, leading to a diverse library of derivatives.

For instance, this compound has been utilized in the synthesis of pyridylmethyl 2,6-dichloroisonicotinate derivatives. google.com These compounds are being investigated for their potential as agricultural and horticultural disease control agents. The synthesis involves reacting the this compound with a salt of 2,6-dichloroisonicotinic acid, resulting in the formation of an ester linkage.

Another area of application is in the creation of novel insecticides. Research has shown that this compound can be used to synthesize mesoionic pyrido[1,2-a]pyrimidinones, a class of compounds that includes the insecticide triflumezopyrim. lookchem.com The synthesis involves the reaction of this compound with an appropriate aminopyridine derivative. lookchem.com

Furthermore, this versatile building block has been employed in the synthesis of pyridyl nitrofuranyl isoxazolines, which have shown antibacterial activity. doi.org While not a direct agrochemical application, the methodology highlights the utility of this compound in constructing complex heterocyclic systems with biological activity. The synthesis involves the reaction of this compound with a piperazine-containing intermediate. doi.org

A recent patent application describes the use of 6-(bromomethyl)-2-(3,4-dichlorophenyl)-1-ethyl-4-oxo-pyridine-3-carboxylate in the synthesis of herbicidal derivatives, showcasing the broader utility of bromomethylpyridines in agrochemical discovery. google.com

Contribution to Crop Protection Strategies

Derivatives of this compound contribute to crop protection by acting as active ingredients in fungicides and herbicides. The specific biological target and mode of action depend on the final structure of the derivative.

The pyridylmethyl 2,6-dichloroisonicotinate derivatives, for example, are designed to control a range of plant diseases. google.com The isonicotinate (B8489971) moiety is a known pharmacophore in various biologically active compounds, and its combination with the fluorinated pyridylmethyl group can lead to enhanced efficacy and a broader spectrum of activity.

In the realm of insecticides, the development of compounds like triflumezopyrim, which can be synthesized from this compound, offers a novel mode of action against sucking insect pests. lookchem.com This is particularly important in managing insect populations that have developed resistance to existing insecticide classes.

The herbicidal derivatives mentioned in recent patent literature demonstrate the potential for bromomethylpyridines to be incorporated into molecules that can selectively control weeds in crops. google.com The diphenyl ether derivatives, for instance, are designed to inhibit the enzyme protoporphyrinogen (B1215707) IX oxidase (PPO), a key target for many commercial herbicides. doi.org

In Silico and In Vitro Studies on Molecular Interactions

To understand how these derivatives function at a molecular level and to guide the design of more effective agrochemicals, researchers employ a combination of computational (in silico) and laboratory-based (in vitro) studies.

Mechanistic Insights into Biological Target Engagement

In silico molecular docking studies are a powerful tool for predicting how a molecule will bind to its target protein. nih.govekb.eg For example, in the development of protoporphyrinogen oxidase (PPO) inhibitors, docking studies can reveal the specific amino acid residues in the enzyme's active site that interact with the herbicide molecule. doi.org These interactions, which can include hydrogen bonds and hydrophobic interactions, are crucial for the inhibitor's potency.

In vitro enzyme assays are then used to confirm the predictions from docking studies and to quantify the inhibitory activity of the synthesized compounds. For PPO inhibitors, this would involve measuring the concentration of the compound required to reduce the enzyme's activity by 50% (the IC50 value). doi.org For instance, some novel diphenyl ether derivatives have shown IC50 values as low as 0.0262 mg/L against corn PPO, indicating high potency. doi.org

The mechanism of action for some pyridine derivatives involves the inhibition of enzymes crucial for the pathogen's or pest's survival. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in the active site of enzymes or receptors, leading to their irreversible inhibition.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

Structure-Activity Relationship (SAR) studies are fundamental to understanding how changes in a molecule's structure affect its biological activity. nih.govresearchgate.net By synthesizing a series of related compounds and evaluating their performance, researchers can identify key structural features that are essential for activity.

For example, in the development of antifungal agents, SAR studies of 2-arylhydroxynitroindoles revealed that the presence of a nitro group and the specific substitution pattern on the aryl ring were critical for their fungicidal properties. nih.gov Similarly, for pyrimidine (B1678525) and pyridine derivatives targeting the epidermal growth factor receptor (EGFR), a known target in some cancers but with principles applicable to agrochemical targets, the presence of a hydrophobic head, a hydrogen bond donor, and a specific heteroaromatic core were identified as key pharmacophoric features. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models take this analysis a step further by using statistical methods to correlate physicochemical properties of molecules with their biological activity. wjpsonline.comcrpsonline.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. For a series of 2-acylamino-4,6-diphenylpyridine derivatives, a QSAR study found that biological activity was positively correlated with the hydrophobicity (LogP) and stretch-bend energy of the molecules. crpsonline.com

These computational and experimental approaches are integral to the modern agrochemical discovery process, enabling the rational design of more effective and selective crop protection agents based on versatile building blocks like this compound.

Comparative Research with Positional Isomers and Analogues of 4 Bromomethyl 2 Fluoropyridine

Comparison with 5-(Bromomethyl)-2-fluoropyridine (B10200)

The positional isomerism between 4-(Bromomethyl)-2-fluoropyridine and 5-(Bromomethyl)-2-fluoropyridine leads to distinct characteristics in their synthesis and chemical reactivity.

Differentiating Synthetic Pathways and Challenges

The synthesis of both isomers often starts from the corresponding lutidine or picoline precursors. However, the specific substitution pattern dictates the choice of synthetic strategy and the challenges encountered.

For 5-(Bromomethyl)-2-fluoropyridine , a common route involves the bromination of 2-fluoro-5-methylpyridine. This reaction is typically achieved using N-bromosuccinimide (NBS) with a radical initiator. A key challenge in this synthesis is controlling the regioselectivity of the bromination to favor the desired product over other brominated species. The electron-withdrawing nature of the fluorine at the 2-position deactivates the pyridine (B92270) ring towards electrophilic substitution, which can help direct the bromination to the methyl group via a radical mechanism.

In contrast, the synthesis of This compound can be more challenging due to the electronic effects of the fluorine atom. The fluorine at the C2 position directs electrophilic attack towards the C5 and C3 positions, making direct functionalization at the C4 position more complex. A potential synthetic route could involve the Sandmeyer reaction of 4-amino-2-fluoropyridine (B102257) to introduce a different functional group that can be subsequently converted to the bromomethyl group. Another approach might involve the multi-step synthesis starting from 2-fluoro-4-picoline, where the methyl group is converted to the bromomethyl group. The specific conditions for such transformations would need to be carefully optimized to avoid side reactions. guidechem.com

| Feature | This compound | 5-(Bromomethyl)-2-fluoropyridine |

| Starting Material | 2-Fluoro-4-picoline or 4-amino-2-fluoropyridine derivative | 2-Fluoro-5-methylpyridine |

| Key Reaction | Multi-step synthesis, potentially involving Sandmeyer reaction or side-chain bromination | Radical bromination of the methyl group using NBS |

| Primary Challenge | Directing functionalization to the C4 position due to electronic effects of the C2-fluorine | Controlling regioselectivity of bromination |

Contrasting Chemical Reactivity and Regioselectivity

The difference in the position of the bromomethyl group relative to the electron-withdrawing fluorine atom significantly impacts the reactivity and regioselectivity of these isomers.

In This compound , the bromomethyl group is at a position para to the nitrogen atom and meta to the fluorine atom. The electron-withdrawing fluorine atom at the 2-position enhances the electrophilicity of the bromomethyl group, making it susceptible to nucleophilic substitution reactions. The regioselectivity of subsequent reactions on the pyridine ring would be influenced by the directing effects of both the fluorine and the bromomethyl group.

For 5-(Bromomethyl)-2-fluoropyridine , the bromomethyl group is at the C5 position, which is meta to the nitrogen and para to the fluorine. The fluorine atom's electron-withdrawing effect is still significant, rendering the bromomethyl group reactive towards nucleophiles. This isomer is a valuable intermediate in medicinal chemistry, with its reactivity being harnessed for the synthesis of bioactive compounds, including potent caspase-3 inhibitors. cymitquimica.com

| Property | This compound | 5-(Bromomethyl)-2-fluoropyridine |

| Reactivity of Bromomethyl Group | High, due to the electron-withdrawing fluorine | High, due to the electron-withdrawing fluorine |

| Regioselectivity of Ring Reactions | Influenced by both fluorine and bromomethyl groups | Influenced by both fluorine and bromomethyl groups |

| Known Applications | Used in the synthesis of ligands for catalysis. | Building block for pharmaceuticals, including caspase-3 inhibitors. cymitquimica.com |

Comparison with Other Monobromomethyl-Fluoropyridine Isomers

Expanding the comparison to other isomers like 2-(Bromomethyl)-4-fluoropyridine and 2-(Bromomethyl)-6-fluoropyridine further highlights the influence of substituent placement.

Structural Influences on Reaction Profiles

The position of the fluorine and bromomethyl groups relative to the pyridine nitrogen dictates the electronic distribution within the ring and, consequently, the molecule's reactivity. numberanalytics.com

2-(Bromomethyl)-4-fluoropyridine : In this isomer, the bromomethyl group is adjacent to the nitrogen atom, which significantly enhances its reactivity in nucleophilic substitution reactions due to the inductive effect of the nitrogen. The fluorine at the 4-position further influences the electronic properties of the ring.

2-(Bromomethyl)-6-fluoropyridine : Here, both the bromomethyl and fluoro groups are in ortho positions to the nitrogen atom. This arrangement leads to a highly activated bromomethyl group for nucleophilic displacement. The proximity of the two substituents can also introduce steric considerations in certain reactions. cymitquimica.comsigmaaldrich.com

The general reactivity trend for isomers often follows the order of 2- > 4- > 3-substituted pyridines in nucleophilic substitutions, due to the electronic influence of the nitrogen atom. smolecule.com

Divergent Applications Based on Substitution Pattern

The unique reactivity profile of each isomer lends itself to different applications in synthesis.

2-(Bromomethyl)-4-fluoropyridine and its hydrobromide salt are used as intermediates in organic synthesis. ossila.com

2-(Bromomethyl)-6-fluoropyridine is a versatile reagent used in the preparation of various substituted pyridines. cymitquimica.coma2bchem.com

5-(Bromomethyl)-2-fluoropyridine has been utilized in the synthesis of N-benzylisatinsulfonamides, which are potent caspase-3 inhibitors. cymitquimica.com

This compound finds application in the synthesis of ligands for catalysis.

| Isomer | Key Structural Feature | Common Applications |

| 2-(Bromomethyl)-4-fluoropyridine | Bromomethyl group ortho to nitrogen | Synthetic intermediate |

| 2-(Bromomethyl)-6-fluoropyridine | Bromomethyl and fluoro groups ortho to nitrogen | Versatile synthetic reagent |

| 5-(Bromomethyl)-2-fluoropyridine | Bromomethyl group para to fluorine | Medicinal chemistry, synthesis of enzyme inhibitors |

| This compound | Bromomethyl group para to nitrogen | Synthesis of catalytic ligands |

Assessment of Bromine vs. Other Halogen Analogues (e.g., Chloromethyl Pyridines)

The nature of the halogen in the methyl group also plays a critical role in the reactivity of these pyridine derivatives.

The reactivity of halomethylpyridines in nucleophilic substitution reactions generally follows the order: I > Br > Cl . This trend is attributed to the bond strength of the carbon-halogen bond, with the C-I bond being the weakest and most easily cleaved.

Chloromethylpyridines , such as 2-(Chloromethyl)pyridine, are generally less reactive than their bromomethyl counterparts. smolecule.com However, they are still valuable synthetic intermediates due to their lower cost and availability. They are often synthesized from the corresponding methylpyridines using chlorinating agents like thionyl chloride. ontosight.ai The reactivity of chloromethylpyridines can be enhanced by converting them to the more reactive iodomethylpyridines in situ via the Finkelstein reaction.

In palladium-catalyzed cross-coupling reactions, the choice between a bromo- and a chloropyridyl derivative can influence the reaction outcome, with the bromo derivative not always leading to a higher yield. clockss.org

| Halogen Analogue | Relative Reactivity | Key Characteristics |

| Iodomethyl Pyridines | Highest | Most reactive, often prepared in situ |

| Bromomethyl Pyridines | Intermediate | Good balance of reactivity and stability |

| Chloromethyl Pyridines | Lowest | Less reactive, more economical |

Comparative Electrophilicity and Leaving Group Ability

The reactivity of this compound in nucleophilic substitution reactions is critically influenced by the electrophilicity of the benzylic carbon and the ability of the bromide ion to act as a leaving group. These characteristics are, in turn, governed by the electronic effects of the substituents on the pyridine ring. A comparative analysis with its positional isomers and analogues reveals how the placement of the fluorine and bromomethyl groups alters the molecule's reactivity profile.

The primary reaction mechanism for the substitution of the bromine atom in this compound is typically a bimolecular nucleophilic substitution (SN2) or, under certain conditions, a unimolecular (SN1) process. In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. researchgate.netias.ac.in The rate of this reaction is sensitive to steric hindrance around the reaction center and the electronic properties of the substrate. researchgate.netyoutube.com For SN1 reactions, the rate-determining step is the formation of a carbocation intermediate, the stability of which is paramount. doubtnut.com

The electrophilicity of the benzylic carbon in bromomethylpyridines is enhanced by the presence of electron-withdrawing groups on the pyridine ring. wikipedia.org These groups pull electron density away from the ring and, by extension, from the bromomethyl group, making the carbon atom more electron-deficient and thus more susceptible to nucleophilic attack. The fluorine atom in this compound is a potent electron-withdrawing group due to its high electronegativity. stackexchange.com

Conversely, the leaving group ability of the bromide ion is related to the stability of the anion after it departs. masterorganicchemistry.comyoutube.com In general, the conjugate bases of strong acids are good leaving groups. masterorganicchemistry.com While the electronic nature of the pyridine ring primarily affects the electrophilicity of the carbon, it can have a secondary influence on the transition state energy of the bond-breaking process.

A comparative analysis of this compound and its positional isomers illustrates the impact of substituent placement on reactivity.

Positional Isomers of Bromomethyl-2-fluoropyridine:

This compound: In this isomer, the fluorine atom is at the 2-position, and the bromomethyl group is at the 4-position. The fluorine atom exerts a strong electron-withdrawing inductive effect, which is felt across the ring. This effect significantly increases the electrophilicity of the benzylic carbon at the 4-position, making it highly susceptible to nucleophilic attack. The resonance effect of the fluorine at the 2-position can also contribute to the withdrawal of electron density from the para-position.

2-(Bromomethyl)-4-fluoropyridine: Here, the positions of the substituents are swapped. The fluorine atom at the 4-position exerts a strong inductive effect, increasing the electrophilicity of the entire ring, including the 2-position where the bromomethyl group is located. This would suggest a high reactivity for nucleophilic substitution at the benzylic carbon.

3-(Bromomethyl)-2-fluoropyridine: With the bromomethyl group at the 3-position, the inductive effect of the fluorine at the 2-position is still significant, enhancing the electrophilicity of the adjacent benzylic carbon. However, the resonance effect of the fluorine at the 2-position primarily influences the ortho (3-position) and para (6-position) carbons, which could further increase the reactivity at the 3-position.

5-(Bromomethyl)-2-fluoropyridine: In this isomer, the bromomethyl group is at the 5-position. The electron-withdrawing effect of the fluorine at the 2-position is transmitted to the 5-position, though it might be slightly weaker than at the 4-position.

Analogues with Different Halogens:

4-(Bromomethyl)-2-chloropyridine: Chlorine is also an electron-withdrawing group, but it is less electronegative than fluorine. stackexchange.com Consequently, the inductive effect of chlorine is weaker than that of fluorine. This would lead to a lower electrophilicity of the benzylic carbon in 4-(Bromomethyl)-2-chloropyridine compared to its fluoro analogue, resulting in a slower rate of nucleophilic substitution. Studies on nucleophilic aromatic substitution have shown that 2-fluoropyridines can react significantly faster than 2-chloropyridines. researchgate.net

Analogues with Electron-Donating Groups:

4-(Bromomethyl)-2-methylpyridine: In contrast to fluorine, a methyl group is electron-donating. This group pushes electron density into the pyridine ring, thereby decreasing the electrophilicity of the benzylic carbon at the 4-position. As a result, 4-(Bromomethyl)-2-methylpyridine would be expected to be significantly less reactive towards nucleophiles than this compound.

The leaving group ability of the bromide ion is generally considered to be good and is less affected by the electronic nature of the pyridine ring compared to the electrophilicity of the benzylic carbon. masterorganicchemistry.comyoutube.com However, the electronic effects of the substituents play a crucial role in stabilizing the transition state of the substitution reaction. For instance, the strong electron-withdrawing fluorine atom can stabilize the developing negative charge on the leaving group in the transition state, thereby facilitating its departure.

The following table provides a qualitative comparison of the expected electrophilicity and leaving group ability for this compound and its selected isomers and analogues.

| Compound Name | Substituent at Position 2 | Substituent at Position 4 | Expected Relative Electrophilicity of Benzylic Carbon | Expected Relative Leaving Group Ability of Bromide |

| This compound | -F | -CH₂Br | High | High |

| 2-(Bromomethyl)-4-fluoropyridine | -CH₂Br | -F | High | High |

| 4-(Bromomethyl)-2-chloropyridine | -Cl | -CH₂Br | Moderate | High |

| 4-(Bromomethyl)-2-methylpyridine | -CH₃ | -CH₂Br | Low | High |

This table is based on the established principles of electronic effects in organic chemistry. A higher electrophilicity of the benzylic carbon generally leads to a faster reaction rate in nucleophilic substitutions. The leaving group ability of bromide is consistently high across these compounds.

Future Perspectives and Advanced Research Avenues

Innovations in Green Chemistry and Sustainable Synthesis of Halogenated Pyridines

The synthesis of halogenated pyridines, including the precursor to 4-(bromomethyl)-2-fluoropyridine, has traditionally relied on methods that involve harsh reagents and generate significant waste. The future of its synthesis lies in the adoption of green chemistry principles to enhance efficiency, safety, and environmental compatibility.

Future research will likely focus on moving away from traditional radical bromination of 2-fluoro-4-methylpyridine (B58000), which often uses hazardous reagents like N-bromosuccinimide (NBS) and chlorinated solvents. Innovations are steering towards biocatalysis and photoredox catalysis. For instance, enzyme-catalyzed halogenation could offer unparalleled selectivity under mild, aqueous conditions. Similarly, visible-light photoredox catalysis, which uses light as a traceless reagent, presents a powerful alternative for activating C-H bonds for direct functionalization, minimizing the need for pre-functionalized substrates and harsh conditions. acs.orgresearchgate.netmdpi.com

The development of continuous flow chemistry systems for the synthesis and subsequent reactions of this compound is another promising frontier. Flow reactors offer superior control over reaction parameters like temperature and time, which can significantly improve yields and safety, especially for potentially exothermic or unstable intermediates. Furthermore, the integration of green solvents, such as ionic liquids or supercritical fluids, and the development of solvent-free or microwave-assisted reaction protocols will be crucial in reducing the environmental footprint of synthesizing and utilizing this key intermediate. ijpsonline.comijpsonline.com

Integration of Machine Learning and AI in Reaction Prediction for this compound Chemistry

The complexity of reactions involving polyfunctional molecules like this compound presents a significant opportunity for the application of machine learning (ML) and artificial intelligence (AI). These computational tools are poised to revolutionize how chemists approach synthesis and discovery.

Furthermore, AI can accelerate the discovery of novel derivatives by predicting the physicochemical and biological properties of virtual compounds synthesized from this compound. researchgate.net By learning from existing data, these models can estimate properties like lipophilicity (LogP) and acidity/basicity (pKa), which are critical for drug development. researchgate.net This in-silico screening allows researchers to prioritize the synthesis of molecules with the highest probability of desired activity, saving significant time and resources.

Table 1: Potential Applications of AI in this compound Research

| AI Application | Description | Potential Impact |

|---|---|---|

| Retrosynthesis Planning | Predicts efficient synthetic pathways to complex molecules using this compound as a starting material. | Accelerates the design of synthetic routes for novel drug candidates and materials. |

| Reaction Outcome Prediction | Forecasts major products, side products, and yields for new transformations of the title compound. | Reduces experimental failures and optimizes reaction conditions for higher efficiency. |

| Property Prediction | Estimates ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of virtual derivatives. | Prioritizes synthesis of compounds with favorable drug-like properties. |

| Catalyst Design | Suggests novel catalysts or ligands for selective functionalization of the pyridine (B92270) ring or bromomethyl group. | Enhances selectivity and opens new reaction pathways. |

Exploration of New Catalytic Transformations for this compound

The dual reactivity of this compound—a highly reactive benzylic-type bromide and a fluorinated pyridine ring—makes it an ideal substrate for a wide range of catalytic transformations. Future research will undoubtedly focus on developing novel catalytic methods to selectively functionalize this scaffold.

The bromomethyl group is a prime handle for nucleophilic substitution and cross-coupling reactions. While palladium-catalyzed reactions are well-established, research is expanding to include other transition metals like nickel, copper, and gold, which can offer different reactivity profiles and functional group tolerance. biosynth.com For instance, developing catalytic systems that enable challenging C(sp³)–C(sp³) cross-couplings at the bromomethyl position would provide rapid access to complex molecular architectures.

Simultaneously, the 2-fluoro-pyridine core is ripe for functionalization. The electron-deficient nature of the ring, enhanced by the fluorine atom, facilitates C-H functionalization at positions meta to the nitrogen. snnu.edu.cnbeilstein-journals.org Advanced catalytic systems, including those based on iridium, rhodium, and ruthenium, are being developed for site-selective C-H arylation, alkylation, and borylation, which would otherwise be difficult to achieve. snnu.edu.cnbeilstein-journals.org Photoredox catalysis is also emerging as a powerful tool for the direct C-H functionalization and nucleophilic aromatic substitution of fluoropyridines under exceptionally mild conditions. acs.orgunc.edu

A key challenge and area of future exploration will be the development of catalytic systems that can selectively target one reactive site over the other (C-Br vs. C-F vs. C-H), enabling programmable and divergent synthesis of diverse compound libraries from a single starting material.

Table 2: Emerging Catalytic Reactions for Functionalizing the Fluoropyridine Scaffold

| Catalytic Method | Target Site | Potential Transformation | Significance |

|---|---|---|---|

| Photoredox Catalysis | Pyridine Ring (C-F) | Nucleophilic Aromatic Substitution (SNAr) with amines, azoles, etc. unc.edu | Metal-free, mild conditions for late-stage functionalization. |

| Iridium Catalysis | Pyridine Ring (C-H) | meta-Selective C-H Borylation. snnu.edu.cn | Provides access to a versatile boronate handle for further cross-coupling. |

| Palladium Catalysis | Pyridine Ring (C-H) | meta-Arylation of the pyridine ring. snnu.edu.cn | Direct formation of biaryl structures important in medicinal chemistry. |

| Sonogashira Coupling | Pyridine Ring (if further halogenated) | Introduction of alkynyl groups. soton.ac.uk | Creates linear building blocks for materials and bioactive molecules. |

| Hiyama Coupling | Bromomethyl Group (C-Br) | Coupling with organosilanes. mdpi.com | Forms C-C bonds under fluoride-activated, often mild, conditions. |

Expanding the Scope of Biological and Material Science Applications for Fluoropyridine Scaffolds

The incorporation of a fluoropyridine moiety is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. innospk.comnih.govresearchgate.net The this compound scaffold is an exemplary starting point for creating next-generation bioactive molecules and advanced materials.

In medicinal chemistry , the scaffold serves as a versatile building block. The bromomethyl group allows for easy linkage to various pharmacophores or protein-reactive groups, while the 2-fluoropyridine (B1216828) core acts as a bioisostere for a phenyl ring, often improving pharmacokinetic properties. nih.gov Future research will involve using this building block in the synthesis of inhibitors for kinases, proteases, and other enzyme classes, as well as developing novel probes for chemical biology. frontiersin.orgnih.gov The ability to perform late-stage functionalization on the pyridine ring allows for rapid generation of analogues to optimize structure-activity relationships (SAR). nih.gov

In material science , fluorinated polymers are prized for their unique properties, including thermal stability, chemical resistance, and low surface energy. researchgate.netmdpi.com The this compound monomer can be used to synthesize novel polymers. For example, the bromomethyl group can be converted into a polymerizable group (e.g., vinyl, acrylate), or it can be used to initiate polymerization. The resulting polymers, containing the fluoropyridine pendant group, could find applications in advanced coatings, membranes, or electronic materials like organic light-emitting diodes (OLEDs). mdpi.comclemson.eduumich.edu The synthesis of zwitterionic monomers from this scaffold could also lead to new biocompatible polymers for medical devices or drug delivery systems. tcichemicals.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.